(R,S)-1-托烷磺酰甘油

描述

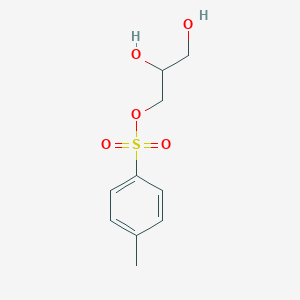

(R,S)-1-Tosyl Glycerol, also known as 1-Tosyloxy-2,3-propanediol, 2,3-Dihydroxypropyl tosylate, or p-Toluenesulfonic acid glyceryl ester, is a chemical compound that is useful in organic synthesis . It is an important reagent in organic synthesis, and has been referenced in Nagashima et al . It is a colorless, crystalline solid with a melting point of 109-111 °C .

Synthesis Analysis

(R,S)-1-Tosyl Glycerol is a versatile reagent used in many organic synthesis processes. It can be used as a nucleophile in organic reactions, such as the synthesis of epoxides . It can also be used as a catalyst for the hydrolysis of esters and the condensation of aldehydes and ketones .Molecular Structure Analysis

The (R,S)-1-Tosyl Glycerol molecule contains a total of 30 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis

(R,S)-1-Tosyl Glycerol is a versatile reagent used in many organic synthesis processes. It can be used as a nucleophile in organic reactions, such as the synthesis of epoxides . It can also be used as a catalyst for the hydrolysis of esters and the condensation of aldehydes and ketones .Physical And Chemical Properties Analysis

(R,S)-1-Tosyl Glycerol is a colorless, crystalline solid with a melting point of 109-111 °C . It is soluble in water, ether, benzene, and many other organic solvents . Its molecular formula is C10H14O5S and its formula weight is 246.28 .科学研究应用

Biochemical Production

“(R,S)-1-Tosyl Glycerol” can be used in the production of value-added biochemicals. For instance, it can be converted into 1,2-propanediol and 1,3-propanediol through thermochemical (catalytic) and synthetic biology (fermentative) pathways . These compounds have proven industrial and commercial applications globally .

Food Industry

In the food industry, glycerol is frequently added to increase the water-coating ability and act as a solvent for various food additives . “(R,S)-1-Tosyl Glycerol”, being a derivative of glycerol, could potentially be used in similar applications.

Cosmetics Industry

Glycerol is used in the cosmetics industry as a demulcent and anti-inflammatory agent . Therefore, “(R,S)-1-Tosyl Glycerol” could potentially be used in similar applications in the cosmetics industry.

Sustainable Energy

The transformation of glycerol into propanediol has implications for sustainable chemistry and industrial practices . This exploration of alternative methods emphasizes the potential of sustainable approaches to reshape production practices and contribute to climate change mitigation .

Industrial Fermentation

Glycerol, as the main byproduct of biodiesel production, is a particularly attractive chemical due to its potential to be upgraded into value-added building blocks and biochemicals . “(R,S)-1-Tosyl Glycerol” could potentially be used in similar applications in industrial fermentation processes.

安全和危害

(R,S)-1-Tosyl Glycerol has low toxicity and is non-irritating, making it a safe and effective reagent in organic synthesis . In case of accidental exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and seeking medical attention .

作用机制

Target of Action

(R,S)-1-Tosyl Glycerol, a derivative of glycerol, primarily targets the metabolic pathways of glycerol in various organisms. Glycerol is a key component in the regulation of glycerol uptake and its metabolism . It is also involved in muscle regeneration, as seen in glycerol-induced injury models . In the context of neurological disorders, glycerol has been used in the treatment of conditions like Trigeminal Neuralgia .

Mode of Action

The compound interacts with its targets by participating in their metabolic processes. For instance, in the glycerol metabolic pathway, it can be phosphorylated by glycerol kinase (GK) using ATP to form glycerol-3-phosphate (G3P), which is then transferred to various metabolic pathways .

Biochemical Pathways

The primary biochemical pathway affected by (R,S)-1-Tosyl Glycerol is the glycerol metabolic pathway. Glycerol kinase (GK) and glycerol 3-phosphate dehydrogenase (G3PDH) are two important enzymes in this pathway. GK facilitates the phosphorylation of glycerol to form G3P, which is a crucial intermediate in various metabolic pathways, such as the synthesis of glycerolipids and triglycerides, glycogenesis, glycolysis, and gluconeogenesis .

Pharmacokinetics

Glycerol, when ingested or infused at doses greater than 1.0 g/kg bodyweight, can increase serum concentrations to approximately 20 mmol/L, resulting in more than a 10 mOsmol/kg increase in serum osmolality .

Result of Action

The action of (R,S)-1-Tosyl Glycerol, through its involvement in glycerol metabolism, can have various effects at the molecular and cellular levels. For instance, in muscle cells, glycerol-induced injury leads to efficient muscle regeneration . In the context of neurological disorders, glycerol has been used to provide pain relief in conditions like Trigeminal Neuralgia .

Action Environment

The action of (R,S)-1-Tosyl Glycerol can be influenced by environmental factors. For instance, in yeast cells, the accumulation of glycerol during hyperosmotic stress is a key aspect of osmoregulation . Additionally, the properties of chitosan–glycerol edible films, which could potentially contain (R,S)-1-Tosyl Glycerol, were influenced by chitosan and glycerol concentrations .

属性

IUPAC Name |

2,3-dihydroxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975881 | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-1-Tosyl Glycerol | |

CAS RN |

73073-07-1, 6047-51-4 | |

| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

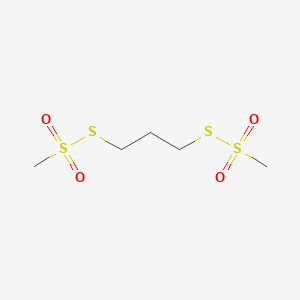

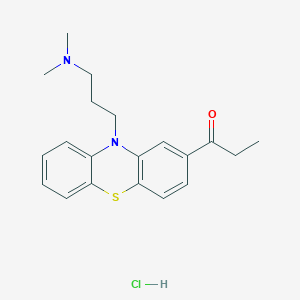

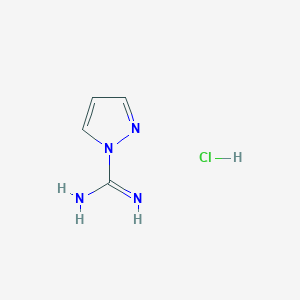

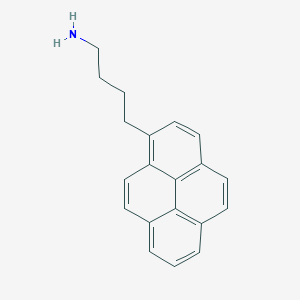

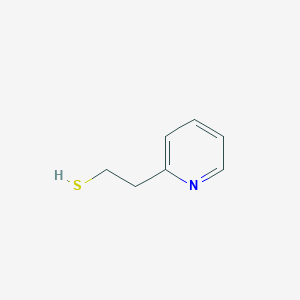

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)